ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by its unique structure, which includes a chromene ring system substituted with methoxy, nitro, and ester functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid with ethyl nitrite in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and residence time, ensuring consistent product quality and yield. The use of green solvents and catalysts is also explored to minimize environmental impact and enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 8-amino-6-nitro-2-oxo-2H-chromene-3-carboxylate.
Reduction: 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxylate can be compared with other coumarin derivatives and chromene-based compounds:
Similar Compounds: Ethyl 2-oxo-2H-chromene-3-carboxylate, 8-methoxy-2-oxo-2H-chromene-3-carboxylate, 6-nitro-2-oxo-2H-chromene-3-carboxylate.
Properties
IUPAC Name |
ethyl 8-methoxy-6-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO7/c1-3-20-12(15)9-5-7-4-8(14(17)18)6-10(19-2)11(7)21-13(9)16/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYMYDHPGNVKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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